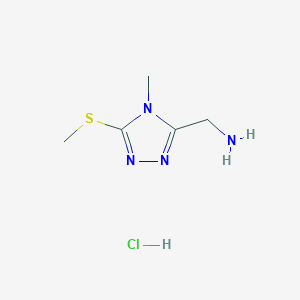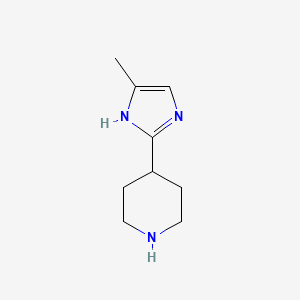![molecular formula C11H13BrClN B3211617 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine CAS No. 1092069-95-8](/img/structure/B3211617.png)
1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine
Overview
Description
1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine is a useful research compound. Its molecular formula is C11H13BrClN and its molecular weight is 274.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Monoamine Oxidase Inhibition
- Compounds similar to 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine, like 1-methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue, have been studied as irreversible inhibitors of monoamine oxidase B (MAO B). This inhibition is considered significant in understanding the metabolic process and the corresponding pyrrole end product, with implications in neuroscience and pharmacology (Williams & Lawson, 1998).
Synthesis and Industrial Applications
- Pyrrolidines, including variants like this compound, play a critical role in various industrial applications. They are used in medicine and can be applied in industries like dye and agrochemical manufacturing. Their synthesis and the chemistry of such compounds are pivotal in modern science (Żmigrodzka et al., 2022).
Preparation of Medicinal and Agrochemical Compounds
- Research has demonstrated the utility of chlorinated pyrrolidin-2-ones, related to this compound, in synthesizing 5-methoxylated 3-pyrrolin-2-ones. These adducts are useful in the preparation of various agrochemicals and medicinal compounds, highlighting the versatility of pyrrolidine derivatives in pharmaceutical and agricultural sectors (Ghelfi et al., 2003).
Antimicrobial and Antithrombin Activity
- Studies on pyrrolidine derivatives, akin to this compound, have explored their potential in antimicrobial and antithrombin activities. Such research is critical for developing new therapeutic agents for various diseases (Ayan et al., 2013).
Chemical Synthesis and Structural Characterization
- Research on pyrrolidine derivatives includes their synthesis and structural characterization. This is important for understanding their properties and potential applications in various fields like chemistry and materials science (Nural et al., 2018).
Antimycobacterial Evaluation
- Novel pyrrolidine derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. This research contributes significantly to the development of new drugs for treating tuberculosis (Kumar et al., 2009).
Synthesis of Heterocyclic Compounds
- The synthesis of various heterocyclic compounds, which include pyrrolidine derivatives, is an area of active research. This synthesis is critical for developing new chemical entities with potential applications in various sectors (Kametani et al., 1980).
Properties
IUPAC Name |
1-[(4-bromo-3-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVKCIIWFUASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
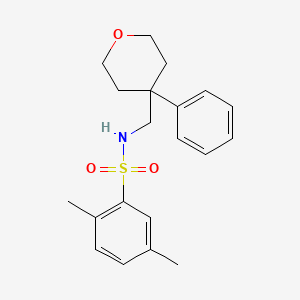
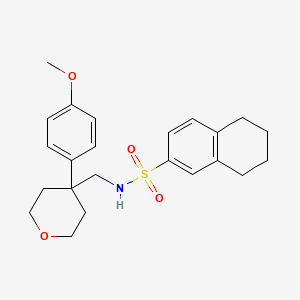
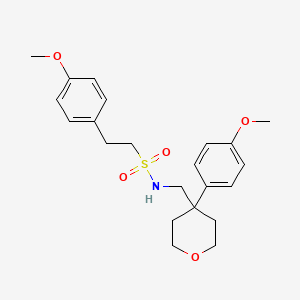

![N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3211561.png)
![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3211566.png)

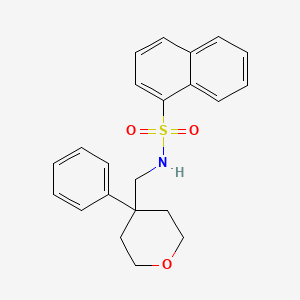
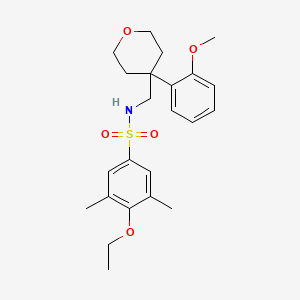
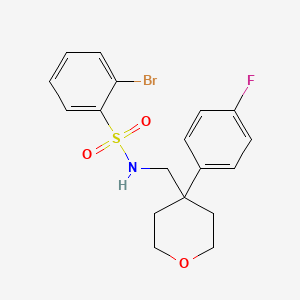
![2-[(11bS)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ethyl]amine](/img/structure/B3211609.png)
